molecular formula C6H3Cl2IZn B12101966 zinc;1,4-dichlorobenzene-6-ide;iodide

zinc;1,4-dichlorobenzene-6-ide;iodide

Cat. No.: B12101966
M. Wt: 338.3 g/mol
InChI Key: ZNRGDLRHRVNWNM-UHFFFAOYSA-M
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Description

Zinc;1,4-dichlorobenzene-6-ide;iodide is a chemical compound with the molecular formula

C6H3Cl2IZnC_6H_3Cl_2IZnC6​H3​Cl2​IZn

. This compound is a zinc-organic complex where zinc is coordinated with 1,4-dichlorobenzene-6-ide and iodide ions. It is used in various chemical reactions and has applications in scientific research, particularly in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of zinc;1,4-dichlorobenzene-6-ide;iodide typically involves the reaction of 1,4-dichlorobenzene with zinc and iodine. One common method is to dissolve 1,4-dichlorobenzene in an organic solvent such as tetrahydrofuran (THF) and then add zinc dust and iodine. The reaction is usually carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using larger reactors and more efficient mixing and temperature control systems. The process involves similar steps as the laboratory synthesis but with enhanced safety and efficiency measures to handle larger quantities of reactants and products.

Chemical Reactions Analysis

Types of Reactions

Zinc;1,4-dichlorobenzene-6-ide;iodide undergoes various types of chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the iodide ion is replaced by other nucleophiles.

    Oxidation and Reduction Reactions: The zinc center can undergo oxidation or reduction, altering the oxidation state of zinc and affecting the reactivity of the compound.

    Coupling Reactions: It can be used in cross-coupling reactions, such as the Negishi coupling, where it reacts with organic halides to form carbon-carbon bonds.

Common Reagents and Conditions

    Nucleophiles: Common nucleophiles used in substitution reactions include alkoxides, amines, and thiolates.

    Oxidizing Agents: Oxidizing agents like hydrogen peroxide or potassium permanganate can be used to oxidize the zinc center.

    Catalysts: Palladium or nickel catalysts are often used in coupling reactions to facilitate the formation of carbon-carbon bonds.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, in a substitution reaction with an alkoxide, the product would be a 1,4-dichlorobenzene derivative with an alkoxy group replacing the iodide.

Scientific Research Applications

Chemistry

In chemistry, zinc;1,4-dichlorobenzene-6-ide;iodide is used as a reagent in organic synthesis. It is particularly valuable in cross-coupling reactions to form complex organic molecules. Its ability to participate in various substitution and coupling reactions makes it a versatile tool for constructing carbon-carbon and carbon-heteroatom bonds.

Biology and Medicine

While its direct applications in biology and medicine are limited, derivatives of 1,4-dichlorobenzene have been studied for their potential biological activities. The zinc complex can serve as a precursor for synthesizing biologically active compounds.

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its role in facilitating complex organic transformations makes it valuable for manufacturing pharmaceuticals, agrochemicals, and advanced materials.

Mechanism of Action

The mechanism by which zinc;1,4-dichlorobenzene-6-ide;iodide exerts its effects in chemical reactions involves the coordination of zinc with the 1,4-dichlorobenzene-6-ide ligand and iodide ion. This coordination enhances the nucleophilicity of the 1,4-dichlorobenzene-6-ide ligand, making it more reactive in substitution and coupling reactions. The zinc center can also stabilize reaction intermediates, facilitating the formation of desired products.

Comparison with Similar Compounds

Similar Compounds

    Zinc;1,4-dichlorobenzene-6-ide;bromide: Similar to the iodide complex but with bromide as the halide ion.

    Zinc;1,4-dichlorobenzene-6-ide;chloride: Another similar compound where chloride replaces iodide.

    Zinc;1,4-dichlorobenzene-6-ide;fluoride: A fluoride analog with different reactivity due to the smaller size and higher electronegativity of fluoride.

Uniqueness

Zinc;1,4-dichlorobenzene-6-ide;iodide is unique due to the presence of iodide, which can influence the reactivity and selectivity of the compound in chemical reactions. The larger size and lower electronegativity of iodide compared to other halides can lead to different reaction pathways and products.

Properties

Molecular Formula

C6H3Cl2IZn

Molecular Weight

338.3 g/mol

IUPAC Name

zinc;1,4-dichlorobenzene-6-ide;iodide

InChI

InChI=1S/C6H3Cl2.HI.Zn/c7-5-1-2-6(8)4-3-5;;/h1-3H;1H;/q-1;;+2/p-1

InChI Key

ZNRGDLRHRVNWNM-UHFFFAOYSA-M

Canonical SMILES

C1=CC(=[C-]C=C1Cl)Cl.[Zn+2].[I-]

Origin of Product

United States

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